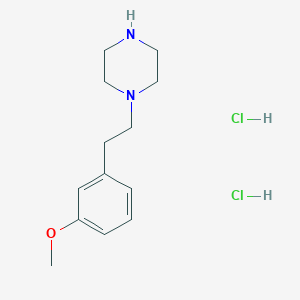
1-(3-Methoxyphenethyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H17ClN2O. It is an arylpiperazine derivative, which is a class of compounds known for their significant pharmacological activities. This compound is primarily used in scientific research and as an intermediate in the synthesis of various pharmaceuticals .
Mechanism of Action
Target of Action
1-(3-Methoxyphenethyl)piperazine dihydrochloride is an arylpiperazine compound . Arylpiperazines are a class of chemical compounds which contain a phenylpiperazine substructure. They are known to be important intermediates in the preparation of various pharmaceuticals .
Mode of Action
It is known that arylpiperazines are often used in the treatment of depression and post-traumatic stress . They are thought to interact with serotonin and dopamine receptors in the brain, which play a crucial role in mood regulation .
Biochemical Pathways
Given its classification as an arylpiperazine, it is likely to be involved in the modulation of serotonin and dopamine neurotransmission . These neurotransmitters are involved in numerous physiological processes, including mood regulation, sleep, appetite, and cognition.
Pharmacokinetics
It is known to be soluble in water , which may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound are likely to be related to its interaction with serotonin and dopamine receptors. By modulating the activity of these neurotransmitters, it may help to alleviate symptoms of depression and post-traumatic stress .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that may interact with the compound, and the temperature . .
Preparation Methods
The synthesis of 1-(3-Methoxyphenethyl)piperazine dihydrochloride typically involves the reaction of 3-methoxyphenethylamine with piperazine under specific conditions. The reaction is usually carried out in the presence of a solvent such as methanol or ethanol, and the product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
1-(3-Methoxyphenethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(3-Methoxyphenethyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Comparison with Similar Compounds
1-(3-Methoxyphenethyl)piperazine dihydrochloride can be compared with other arylpiperazine derivatives, such as:
1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride: Known for its use in the treatment of angina pectoris.
1-(3-Methoxyphenyl)piperazine dihydrochloride: Used as an intermediate in the synthesis of various pharmaceuticals.
Properties
IUPAC Name |
1-[2-(3-methoxyphenyl)ethyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-16-13-4-2-3-12(11-13)5-8-15-9-6-14-7-10-15;;/h2-4,11,14H,5-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYICRUHFGEWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCN2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














